methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate
Description
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is a pyridine-based ester compound characterized by a central propanoate backbone substituted with methyl groups and a 4-methylpyridin-2-yl moiety. The methyl ester group enhances solubility in organic solvents, while the pyridine ring contributes to aromatic interactions and hydrogen-bonding capabilities.
Properties
CAS No. |
2114759-87-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
BAWFBZICVKMKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nitric oxide synthase (NOS), which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Systems
The pyridine ring in methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate distinguishes it from benzene-centric analogs. For instance:
- Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate () features a central benzene ring linked to a dimethoxypyrimidinyl group.
- Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate () replaces the pyridine with a chlorobutanoyl-substituted phenyl group. The electron-withdrawing chlorine and carbonyl groups increase electrophilicity compared to the electron-donating methyl groups on the pyridine ring in the target compound, which could modulate reactivity in nucleophilic substitution reactions .
Functional Group Influence on Reactivity and Stability
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () contains an amino-fluoropyridinyl group. The amino group introduces basicity, while fluorine enhances metabolic stability. In contrast, the 4-methylpyridin-2-yl group in the target compound lacks these polar substituents, suggesting reduced hydrogen-bonding capacity but increased hydrophobicity .
- Nitro-substituted analogs (), such as methyl 2-(4-nitrophenyl)propanoate, exhibit strong electron-withdrawing nitro groups. These compounds are more reactive toward reduction or nucleophilic aromatic substitution compared to the methylpyridinyl-substituted target compound, where the methyl group provides steric shielding and electron-donating effects .
Crystallographic and Hydrogen-Bonding Behavior
The crystal structure of methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate () reveals C–H···O hydrogen bonds stabilizing the lattice. However, the absence of strong hydrogen-bond donors (e.g., –NH or –OH) in the target compound may result in weaker intermolecular interactions, leading to differences in melting points or solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Methodology : The synthesis of analogs in involved DMSO as a solvent and coupling reactions, suggesting that similar polar aprotic solvents might be suitable for the target compound. However, the pyridine ring’s basicity may necessitate milder conditions to avoid decomposition .
- Electronic Effects : The electron-donating methyl groups on the pyridine ring in the target compound likely stabilize positive charges, contrasting with nitro-substituted analogs () that facilitate electron-deficient aromatic systems .
Biological Activity
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related studies.
This compound has the molecular formula and a molecular weight of approximately 205.25 g/mol. The compound features a pyridine ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or modulator, impacting various biochemical processes at the molecular level.
- Antimicrobial Properties : Similar pyridine derivatives have been studied for their antimicrobial effects, suggesting potential applications in treating infections.
- Antioxidant Activity : Some derivatives of pyridine compounds have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It might interact with various receptors, influencing signal transduction pathways critical for cellular responses.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is relevant for developing immunosuppressive agents .
- Antimicrobial Activity Evaluation : Studies on similar compounds have demonstrated significant antimicrobial activity against various pathogens, indicating that this compound may possess similar properties. For instance, IC50 values for related compounds ranged from 11.91 to 28.84 µg/mL against specific fungi.
- Therapeutic Potential : The potential use of this compound as a therapeutic agent is supported by its structural similarity to known pharmacologically active compounds, suggesting avenues for further drug development.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-methylpyridin-3-yl)propanoate | Different position of methyl group on pyridine | |
| Ethyl 2-(4-methylpyridin-3-yl)propanoate | Ethyl instead of methyl group | |
| Methyl 2-(6-methylpyridin-3-yl)propanoate | Variation in position of methyl group on pyridine |
The table highlights how variations in substitution patterns can influence the biological activity and reactivity of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
